1-(3-氨基哌啶-1-基)丁烷-1-酮

描述

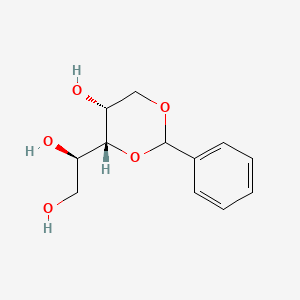

“1-(3-Aminopiperidin-1-yl)butan-1-one” is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 170.25 . It’s also known as 3,4-Methylenedioxypyrovalerone (MDPV), a synthetic cathinone with stimulant properties.

Molecular Structure Analysis

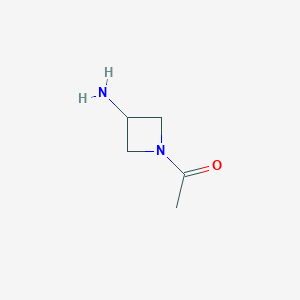

The molecular structure of “1-(3-Aminopiperidin-1-yl)butan-1-one” consists of a butanone group attached to an aminopiperidine group . The exact structure can be represented by the InChI string: InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5,8H2,1H3/t7-/m0/s1 .

Physical And Chemical Properties Analysis

“1-(3-Aminopiperidin-1-yl)butan-1-one” has a molecular weight of 170.25 and a molecular formula of C9H18N2O . Unfortunately, specific physical and chemical properties such as boiling point and storage conditions are not available .

科学研究应用

药理学:DPP-4 抑制剂

1-(3-氨基哌啶-1-基)丁烷-1-酮: 在结构上与哌啶衍生物相关,哌啶衍生物在 DPP-4 抑制剂的合成中至关重要 。这些抑制剂是一类口服降糖药,它们阻断 DPP-4,DPP-4 是一种降解增血糖素样肽 1 (GLP-1) 的酶。增血糖素样肽 1 帮助身体仅在需要时产生更多胰岛素,并在不需要时减少肝脏产生的葡萄糖量。这种化合物在合成此类抑制剂中的作用表明了其在治疗 2 型糖尿病中的重要性。

生物化学:酶反应研究

在生物化学中,这种化合物由于其哌啶部分,可用于研究酶-底物相互作用 。哌啶及其衍生物常被用作酶促反应中的底物或抑制剂,以了解各种酶的作用机制,这在药物设计和发现中至关重要。

药物化学:药物合成

1-(3-氨基哌啶-1-基)丁烷-1-酮 的氨基哌啶基团是许多具有药理活性的分子的常见特征 。它可以作为合成多种治疗剂的构建块,包括抗病毒药物、心血管药物和中枢神经系统活性药物。

有机合成:复杂分子的中间体

这种化合物可以作为合成更复杂的有机分子的中间体。 它的反应位点使其成为各种有机反应的多功能起始材料,这可能导致开发出在不同行业中具有潜在应用的新化合物 。

分析化学:参考标准

在分析化学中,1-(3-氨基哌啶-1-基)丁烷-1-酮 可用于创建用于药物分析中的校准和测试的参考标准 。高质量的参考标准对于确保诸如 HPLC 和质谱法等分析方法的准确性和可靠性至关重要。

化工:工艺优化

在化工领域,可以研究和优化这种化合物的合成和纯化工艺以用于工业规模生产 。了解化学性质和反应条件可以导致更高效、更具成本效益的生产工艺。

材料科学:功能材料开发

将1-(3-氨基哌啶-1-基)丁烷-1-酮 纳入聚合物或其他材料中可能会导致开发出具有新颖特性的功能材料。 由于其潜在的导电性能,可以探索将其纳入传感器或其他电子材料中 。

环境科学:降解研究

最后,可以研究1-(3-氨基哌啶-1-基)丁烷-1-酮 及其衍生物的环境影响,以了解它们在环境中的生物降解和持久性。 这对于评估与使用和处置这些化合物相关的生态风险至关重要 。

作用机制

Target of Action

The primary target of 1-(3-Aminopiperidin-1-yl)butan-1-one is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1), which stimulate a decrease in blood glucose levels .

Mode of Action

1-(3-Aminopiperidin-1-yl)butan-1-one inhibits DPP-4 activity, thereby increasing the levels of incretin hormones . This compound is a competitive inhibitor of DPP-4, with a Ki of 1 nM . The inhibition of DPP-4 leads to an increase in the half-life of incretins, particularly GLP-1, enhancing their ability to decrease blood glucose levels .

Biochemical Pathways

The inhibition of DPP-4 by 1-(3-Aminopiperidin-1-yl)butan-1-one affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . The incretins, such as GLP-1, are released after eating and augment the secretion of insulin released from pancreatic beta cells of the islets of Langerhans by a blood glucose-dependent mechanism .

Pharmacokinetics

The compound’s potency and duration of action are superior compared to other dpp-4 inhibitors . This suggests that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, leading to effective bioavailability.

Result of Action

The molecular effect of 1-(3-Aminopiperidin-1-yl)butan-1-one’s action is the inhibition of DPP-4, leading to increased levels of incretins . At the cellular level, this results in enhanced insulin secretion from pancreatic beta cells, leading to a decrease in blood glucose levels .

生化分析

Biochemical Properties

1-(3-Aminopiperidin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions can vary, including enzyme inhibition or activation, and binding interactions with proteins.

Cellular Effects

The effects of 1-(3-Aminopiperidin-1-yl)butan-1-one on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 1-(3-Aminopiperidin-1-yl)butan-1-one exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Aminopiperidin-1-yl)butan-1-one can change over time. The compound’s stability and degradation are important factors to consider Long-term studies have shown that it can have lasting effects on cellular function, including alterations in metabolic pathways and gene expression

Dosage Effects in Animal Models

The effects of 1-(3-Aminopiperidin-1-yl)butan-1-one vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

1-(3-Aminopiperidin-1-yl)butan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, potentially affecting metabolic flux and metabolite levels . These interactions are important for understanding how the compound influences overall metabolism and cellular function.

Transport and Distribution

The transport and distribution of 1-(3-Aminopiperidin-1-yl)butan-1-one within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different tissues can impact its overall effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of 1-(3-Aminopiperidin-1-yl)butan-1-one is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications

属性

IUPAC Name |

1-(3-aminopiperidin-1-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-4-9(12)11-6-3-5-8(10)7-11/h8H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQURLBIUSRNIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1442869.png)

![[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)

![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)

![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)